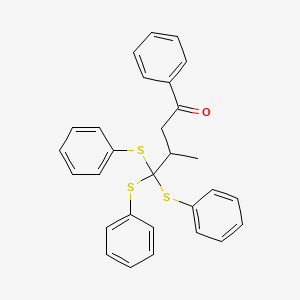
Uridine, 2'-azido-2',3'-dideoxy-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-azido-2’,3’-dideoxy-5-iodo- is a modified nucleoside with significant potential in various scientific fields. This compound is part of a broader class of azido-modified nucleosides, which have been extensively studied for their unique chemical properties and biological activities .
Preparation Methods
The synthesis of Uridine, 2’-azido-2’,3’-dideoxy-5-iodo- typically involves a multi-step process. One common method includes the conversion of uridine derivatives through a series of reactions, such as the Appel reaction and Mitsunobu reaction Industrial production methods often utilize a one-pot synthesis approach, which enhances efficiency and yield .
Chemical Reactions Analysis
Uridine, 2’-azido-2’,3’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often using reagents like triphenylphosphine (PPh3) and sodium azide (NaN3).
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the iodo group, using oxidizing agents like iodine (I2).
Scientific Research Applications
Uridine, 2’-azido-2’,3’-dideoxy-5-iodo- has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving nucleic acid modifications and interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic tools and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Uridine, 2’-azido-2’,3’-dideoxy-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can form covalent bonds with target molecules, leading to the inhibition of enzymatic activities and disruption of nucleic acid synthesis . This compound targets specific molecular pathways, making it a valuable tool in therapeutic research .
Comparison with Similar Compounds
Uridine, 2’-azido-2’,3’-dideoxy-5-iodo- can be compared with other azido-modified nucleosides, such as:
2’-Azido-2’,3’-dideoxyuridine: Similar in structure but lacks the iodo group, which may affect its reactivity and biological activity.
2’-Azido-2’,3’-dideoxycytidine: Contains a cytidine base instead of uridine, which can influence its interaction with biological targets.
3’-Azido-3’-deoxythymidine (Zidovudine): A well-known antiviral drug used in the treatment of HIV, highlighting the therapeutic potential of azido-modified nucleosides.
Uridine, 2’-azido-2’,3’-dideoxy-5-iodo- stands out due to its unique combination of azido and iodo groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
126543-50-8 |
|---|---|
Molecular Formula |
C9H10IN5O4 |
Molecular Weight |
379.11 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O4/c10-5-2-15(9(18)12-7(5)17)8-6(13-14-11)1-4(3-16)19-8/h2,4,6,8,16H,1,3H2,(H,12,17,18)/t4-,6+,8+/m0/s1 |
InChI Key |
KHGLCOWLVAGKHT-CVTKMRTPSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=C(C(=O)NC2=O)I)CO |
Canonical SMILES |
C1C(OC(C1N=[N+]=[N-])N2C=C(C(=O)NC2=O)I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)


